dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate
Description
Dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate is a synthetic organic compound characterized by a central isophthalate core substituted at the 5-position with a sulfonamide group bearing a 4-methoxyphenyl moiety. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
dimethyl 5-[(4-methoxyphenyl)sulfonylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-23-14-4-6-15(7-5-14)26(21,22)18-13-9-11(16(19)24-2)8-12(10-13)17(20)25-3/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGVEJJKNGXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research has indicated that derivatives of isophthalate compounds, including dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate, exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that such compounds can inhibit the growth of colon, lung, and breast cancer cells. The mechanism of action often involves inducing apoptosis and disrupting cellular signaling pathways critical for tumor survival .
- Case Study : A study evaluated a series of isophthalamide derivatives for their anticancer activity using the MTT assay. Among these, certain derivatives demonstrated significant specificity and safety profiles against normal cell lines while effectively targeting cancerous cells .
1.2 Immunomodulatory Effects
The compound has been identified as a modulator of chemokine receptor activity, particularly CXCR3. This receptor is implicated in various inflammatory and autoimmune diseases, including asthma and multiple sclerosis. By targeting CXCR3, this compound may help in the prevention and treatment of these conditions .
- Potential Applications :
- Treatment of autoimmune disorders (e.g., rheumatoid arthritis)
- Management of inflammatory diseases (e.g., asthma)
- Cancer prophylaxis through immune modulation
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that include the formation of sulfonamide linkages and isophthalic acid derivatives. The structural characteristics contribute to its biological activity by facilitating interactions with biological targets.
- Synthesis Overview :
- Starting materials include isophthalic acid derivatives and sulfonamide precursors.
- Reaction conditions often require specific catalysts to enhance yield and purity.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds can be beneficial.
| Compound Name | Anticancer Activity | Immunomodulatory Potential | Synthesis Complexity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N1,N3-bis(1-oxopropan-2-yl) isophthalamide | Significant | Low | High |
| Benzothiazole derivatives | Variable | High | Low |
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects on cancer and immune responses. Potential future studies may include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To explore the specific pathways affected by this compound.
- Formulation Development : To create effective delivery systems for therapeutic use.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester groups undergo hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.
Reaction Conditions and Outcomes
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 1.0 N NaOH in THF/MeOH (50°C) | 5-{[(4-Methoxyphenyl)sulfonyl]amino}isophthalic acid | 83–92% | |
| Concentrated HCl (reflux) | Partial hydrolysis with side products | 44% |
Key Observations :
-
Alkaline hydrolysis (NaOH) in polar aprotic solvents (THF/MeOH) provides high yields of the dicarboxylic acid .
-
Acidic conditions (HCl) may lead to incomplete conversion due to competing side reactions .
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) demonstrates stability under mild conditions but participates in nucleophilic substitution or hydrolysis under extreme conditions.
Example Reaction Pathways
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6 M HCl, 110°C, 12 h | Cleavage to 4-methoxybenzenesulfonic acid and 5-aminoisophthalate derivatives |
| Nucleophilic Substitution | Isobutyl chloroformate, Et₃N, DCM | Formation of mixed carbonates |
Mechanistic Insight :
-
Sulfonamide hydrolysis requires strong acids (e.g., HBF₄) or bases to break the S-N bond .
-
Nucleophilic agents target the electron-deficient sulfur center, enabling functionalization.
Reduction Reactions
The ester groups can be reduced to alcohols using borohydrides or lithium aluminum hydride.
Reduction Data
| Reducing Agent | Solvent/Temperature | Product | Yield |
|---|---|---|---|
| NaBH₄ in H₂O/THF (0°C) | 5-(Hydroxymethyl) derivatives | 54% | |
| LiAlH₄ in anhydrous ether | Full reduction to diols | Not reported | – |
Limitations :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (due to -OCH₃) undergoes nitration or halogenation.
| Reaction | Reagents/Conditions | Position Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfonamide |
| Bromination | Br₂/FeBr₃, DCM | Para to methoxy |
Steric Effects :
-
The bulky sulfonamide group directs electrophiles to the less hindered meta position.
Functionalization via Amide Coupling
The amino group (prior to sulfonylation) can form amides or ureas.
Comparison with Similar Compounds
Sulfonamide Derivatives
- Dimethyl 5-{[(4-Chloro-3-{[(2-Hydroxy-1-Naphthyl)Methylene]Amino}Phenyl)Sulfonyl]Amino}Isophthalate (STK672155) Synthesis: Prepared via multi-step reactions involving sulfonylation and condensation with a naphthyl aldehyde derivative. Key steps include Boc protection/deprotection and chromatographic purification . Key Features: The 4-chloro and naphthyl groups enhance hydrophobicity (XlogP = 5) and molecular complexity (947 complexity index) .
Amide Derivatives
- Dimethyl 5-({2-Chloro-4-Nitrobenzoyl}Amino)Isophthalate (CAS 314284-34-9) Synthesis: Achieved through benzoylation of the isophthalate core using 2-chloro-4-nitrobenzoyl chloride. Purified via column chromatography . Molecular weight = 392.747 g/mol .
- Dimethyl 5-[(2-Chloropropanoyl)Amino]Isophthalate (CAS 956576-41-3) Synthesis: Incorporates a chloropropanoyl group via acylation. Classified as an irritant (Xi) due to reactive chloro and carbonyl groups .
Phenoxy Derivatives
- Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate (CAS 100596-39-2) Synthesis: Involves nucleophilic aromatic substitution with an aminophenoxy group. Solid-state synthesis yields a low-toxicity compound (LD50 = 10,000 mg/kg) .
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. What methodologies integrate experimental and computational data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Combine in situ FTIR or Raman spectroscopy to monitor intermediate formation with DFT-based transition-state modeling. Use kinetic isotope effects (KIE) to validate proposed mechanisms. Establish a feedback loop where computational predictions guide targeted experiments, as demonstrated in reaction path search methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
